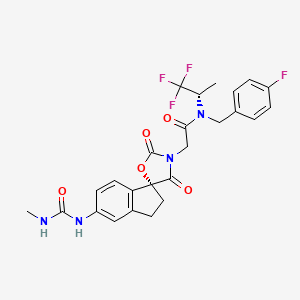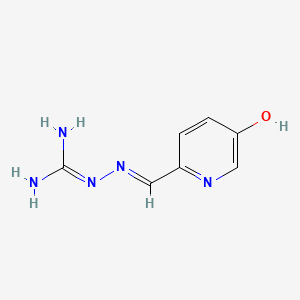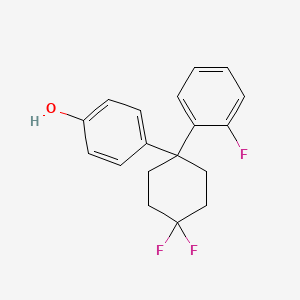
AC-186
Overview
Description
Preparation Methods
The synthesis of AC-186 involves the reaction of 1-(4,4-difluoro-1-cyclohexen-1-yl)-2-fluorobenzene with phenol in the presence of boron trifluoride and phosphoric acid as catalysts. The reaction is carried out at room temperature overnight. The product is then purified through column chromatography and recrystallization .
Chemical Reactions Analysis
AC-186 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidized derivatives.
Reduction: The compound can be reduced to form various reduced products.
Substitution: this compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Scientific Research Applications
AC-186 has several scientific research applications:
Neuroprotection: It has been shown to protect neurons from damage in models of Parkinson’s disease and Alzheimer’s disease.
Anti-inflammatory: This compound reduces the production of pro-inflammatory mediators in activated microglia, which are immune cells in the brain.
Estrogen Receptor Studies: As a selective estrogen receptor beta agonist, this compound is used in research to study the role of estrogen receptors in various biological processes.
Mechanism of Action
AC-186 exerts its effects by selectively binding to estrogen receptor beta. This binding leads to the activation of specific signaling pathways that result in neuroprotection and anti-inflammatory effects. The compound reduces the activity of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which is involved in the production of pro-inflammatory mediators .
Comparison with Similar Compounds
AC-186 is unique due to its selective binding to estrogen receptor beta, with an EC50 of 6 nM for estrogen receptor beta and 5000 nM for estrogen receptor alpha . Similar compounds include:
Diarylpropionitrile: Another selective estrogen receptor beta agonist.
WAY-200070: A selective estrogen receptor beta agonist with neuroprotective properties.
ERB-041: A selective estrogen receptor beta agonist used in research for its anti-inflammatory effects.
This compound stands out due to its high selectivity for estrogen receptor beta and its significant neuroprotective and anti-inflammatory activities.
Properties
IUPAC Name |
4-[4,4-difluoro-1-(2-fluorophenyl)cyclohexyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3O/c19-16-4-2-1-3-15(16)17(9-11-18(20,21)12-10-17)13-5-7-14(22)8-6-13/h1-8,22H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMUKSLNDJOZQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(C2=CC=C(C=C2)O)C3=CC=CC=C3F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





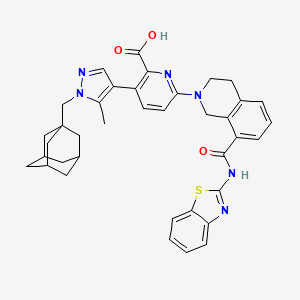
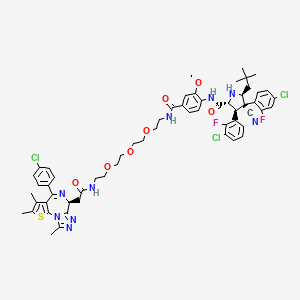
![5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]benzene-1,2,4-tricarboxylic acid](/img/structure/B605040.png)
![[4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone;2,2,2-trifluoroacetic acid](/img/structure/B605041.png)
![(E)-3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide;hydrochloride](/img/structure/B605042.png)
